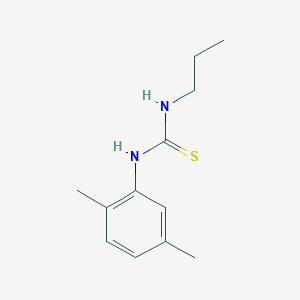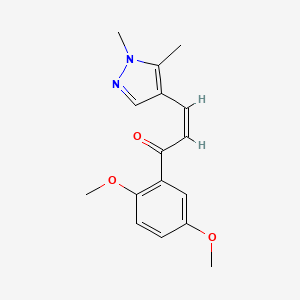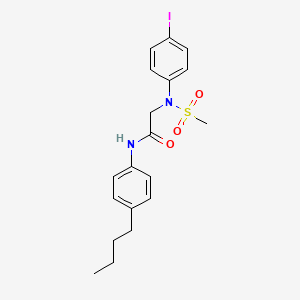
4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
描述
4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as MPTP, is a chemical compound that has been widely studied in scientific research. MPTP is a sulfonamide derivative that has been used as a tool in the study of Parkinson's disease and other neurological disorders.
作用机制
4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is converted into MPP+ by MAO-B, which is then taken up by the dopamine transporter into dopaminergic neurons. MPP+ accumulates in the mitochondria of these neurons and inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species and mitochondrial dysfunction. This ultimately leads to the selective destruction of dopaminergic neurons in the substantia nigra and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide-induced Parkinsonism in animal models closely resembles the human disease, with characteristic motor symptoms such as tremors, rigidity, and bradykinesia. 4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide also induces oxidative stress, mitochondrial dysfunction, and inflammation in the brain. 4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been used to study the pathophysiology of Parkinson's disease and to test potential therapeutic interventions.
实验室实验的优点和局限性
4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is a widely used tool in the study of Parkinson's disease and other neurological disorders. Its advantages include its ability to induce selective destruction of dopaminergic neurons in animal models, closely mimicking the human disease. However, there are also limitations to its use, such as the fact that 4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide-induced Parkinsonism does not fully replicate the human disease, and the potential toxicity of 4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide to researchers.
未来方向
There are many future directions for research involving 4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide. One area of interest is the development of new therapeutic interventions for Parkinson's disease based on the pathophysiology of 4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide-induced Parkinsonism. Another area of interest is the study of the role of inflammation in Parkinson's disease, which may be related to the effects of 4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide on the immune system. Additionally, the development of new animal models that more closely replicate the human disease may be an important area of future research.
科学研究应用
4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been used extensively in scientific research as a tool to study Parkinson's disease and other neurological disorders. 4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is converted into MPP+ (1-methyl-4-phenylpyridinium ion) by monoamine oxidase-B (MAO-B) and accumulates in the dopaminergic neurons of the substantia nigra, leading to the selective destruction of these neurons and the development of Parkinson's disease-like symptoms in animal models.
属性
IUPAC Name |
4-methylsulfanyl-N-(1-phenylethyl)-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c1-15(16-8-4-3-5-9-16)21-27(24,25)17-10-11-19(26-2)18(14-17)20(23)22-12-6-7-13-22/h3-5,8-11,14-15,21H,6-7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOXUQDXXWAJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfanyl)-N-(1-phenylethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N,3-trimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4738625.png)

![2,2'-(2,5-dioxo-1,4-piperazinediyl)bis[N-(2-methylphenyl)acetamide]](/img/structure/B4738640.png)
![N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4738645.png)
![methyl {4-[(isopropylamino)methyl]phenoxy}acetate hydrochloride](/img/structure/B4738648.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4738656.png)
![3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid](/img/structure/B4738659.png)
![ethyl {2-[({[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4738664.png)
![4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4738680.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-3-methoxybenzamide](/img/structure/B4738701.png)



![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4738742.png)